molecular formula C15H19NO2S B2566800 N-Cyclopentyl-N-cyclopropyl-5-formyl-4-methylthiophene-2-carboxamide CAS No. 1384659-68-0

N-Cyclopentyl-N-cyclopropyl-5-formyl-4-methylthiophene-2-carboxamide

Cat. No.: B2566800
CAS No.: 1384659-68-0
M. Wt: 277.38
InChI Key: YDXJBNWTPDIURX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, like the compound , are synthesized through various methods. Some of the significant synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It also contains cyclopentyl and cyclopropyl groups. A cyclopropyl group is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction .

Scientific Research Applications

Synthesis Techniques and Derivative Development

Synthesis of novel derivatives : Research on the synthesis of novel derivatives, such as the development of 1,2-functionally-substituted compounds, demonstrates the importance of innovative synthetic routes for creating compounds with potential pharmaceutical applications. The study by Aghekyan et al. (2009) explores the synthesis of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, showcasing a method that could be adaptable for synthesizing structurally similar compounds to "N-Cyclopentyl-N-cyclopropyl-5-formyl-4-methylthiophene-2-carboxamide" (Aghekyan et al., 2009).

Efficient synthesis approaches : The work by Gao et al. (2013) reports on the efficient synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives without using any catalysts. This study highlights a catalyst-free method that could be relevant for the synthesis of "this compound" by showing the potential for simpler, more sustainable synthetic approaches (Gao et al., 2013).

Application in Biological Systems

Anticonvulsant properties : Kubicki et al. (2000) investigated the crystal structures of anticonvulsant enaminones, demonstrating the relevance of structural analysis in understanding the biological activity of complex molecules. Although not directly related, this study suggests that structural analogs of "this compound" could have potential applications in neurological conditions (Kubicki, Bassyouni, & Codding, 2000).

Chemical Reactivity and Modification

Catalyzed reactions : The catalytic activity demonstrated by Tsuji et al. (1987) in the one-to-one addition of N-substituted formamides to olefins underlines the importance of catalysis in modifying the functional groups of complex molecules. This research could inform strategies for the functional modification of "this compound" (Tsuji et al., 1987).

Properties

IUPAC Name

N-cyclopentyl-N-cyclopropyl-5-formyl-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-10-8-13(19-14(10)9-17)15(18)16(12-6-7-12)11-4-2-3-5-11/h8-9,11-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXJBNWTPDIURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N(C2CCCC2)C3CC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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